

Spectroscopic and Mechanistic Insights into Cinnamyl Isoferulate: A Technical Guide

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Compound of Interest		
Compound Name:	Cinnamyl isoferulate	
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Abstract

Cinnamyl isoferulate, a phenylpropanoid ester, is a compound of interest in phytochemical and pharmacological research. A comprehensive understanding of its structural and bioactive properties is crucial for its potential application in drug development. This technical guide provides a summary of available spectroscopic data for the characterization of cinnamyl isoferulate and explores its potential mechanism of action based on the known anti-inflammatory and antioxidant activities of structurally related cinnamyl derivatives. Due to the limited availability of specific experimental data for cinnamyl isoferulate in the current literature, this guide also presents data for analogous compounds to aid in spectroscopic interpretation.

Spectroscopic Data

Precise, experimentally-derived spectroscopic data for **cinnamyl isoferulate** is not readily available in published literature. However, based on the known spectral characteristics of its constituent parts—cinnamyl alcohol and isoferulic acid—and other related cinnamyl esters, the expected data can be predicted. The following tables summarize the anticipated spectroscopic features.





Table 1: Predicted ¹H NMR Spectroscopic Data for

Cinnamyl Isoferulate

Proton	Expected Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-7' (Cinnamyl)	~6.70	d	~16.0
H-8' (Cinnamyl)	~6.30	dt	~16.0, ~6.5
H-9' (Cinnamyl)	~4.80	d	~6.5
Aromatic-H (Cinnamyl)	7.20 - 7.50	m	
H-7 (Isoferulate)	~7.60	d	~15.9
H-8 (Isoferulate)	~6.35	d	~15.9
Aromatic-H (Isoferulate)	6.80 - 7.10	m	
-OCH₃ (Isoferulate)	~3.90	S	_
-OH (Isoferulate)	Variable	br s	_

Table 2: Predicted ¹³C NMR Spectroscopic Data for Cinnamyl Isoferulate



Carbon	Expected Chemical Shift (δ, ppm)
C=O (Ester)	~167.0
C-9' (Cinnamyl)	~65.0
C-7' (Cinnamyl)	~123.0
C-8' (Cinnamyl)	~134.0
Aromatic-C (Cinnamyl)	126.0 - 136.0
C-7 (Isoferulate)	~145.0
C-8 (Isoferulate)	~115.0
Aromatic-C (Isoferulate)	110.0 - 150.0
-OCH₃ (Isoferulate)	~56.0

Table 3: Predicted Infrared (IR) Spectroscopic Data for

Cinnamyl Isoferulate

Functional Group	Expected Wavenumber (cm ⁻¹)
O-H Stretch (Phenolic)	3500 - 3200 (broad)
C-H Stretch (Aromatic)	3100 - 3000
C-H Stretch (Alkenyl)	3080 - 3010
C=O Stretch (α,β-unsaturated Ester)	~1715
C=C Stretch (Alkenyl)	~1635
C=C Stretch (Aromatic)	~1600, 1515
C-O Stretch (Ester)	1250 - 1100

Table 4: Predicted Mass Spectrometry (MS) Data for Cinnamyl Isoferulate



Parameter	Value
Molecular Formula	C19H18O4
Molecular Weight	310.35 g/mol
Expected [M]+	m/z 310
Key Fragments	m/z 177 (Isoferuloyl cation), m/z 117 (Cinnamyl cation)

Experimental Protocols

While specific protocols for **cinnamyl isoferulate** are not detailed in the reviewed literature, the following are general methodologies for obtaining spectroscopic data for cinnamyl esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance spectrometer (or equivalent) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- Sample Preparation: The purified cinnamyl ester is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
- Data Acquisition: Standard pulse sequences are used for ¹H and ¹³C{¹H} NMR. For structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed.
 Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, such as a Perkin-Elmer FT-IR-1615.
- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid.
- Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)



- Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a Finnigan Mat-1020, often coupled with a gas chromatograph (GC-MS).
- Sample Introduction: For GC-MS, the sample is dissolved in a volatile solvent and injected into the GC. For direct inlet analysis, the sample is introduced directly into the ion source.
- Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

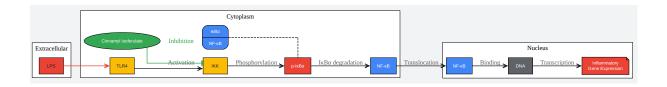
Potential Signaling Pathways

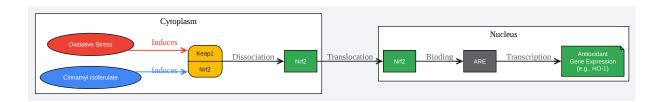
Cinnamyl derivatives have been reported to possess significant anti-inflammatory and antioxidant properties.[1][2][3][4] While the specific signaling pathways modulated by **cinnamyl isoferulate** have not been definitively elucidated, the well-documented activities of structurally similar compounds suggest a likely mechanism of action involving the inhibition of the NF-kB pathway and activation of the Nrf2/HO-1 pathway.

Inhibition of the NF-kB Signaling Pathway

The transcription factor NF- κ B is a key regulator of inflammation. In response to proinflammatory stimuli like lipopolysaccharide (LPS), the IKK complex phosphorylates $I\kappa$ B α , leading to its ubiquitination and degradation. This allows NF- κ B to translocate to the nucleus and induce the expression of inflammatory mediators. Cinnamyl derivatives have been shown to inhibit this pathway.[1][2][4][5]







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- To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into Cinnamyl Isoferulate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1643785#spectroscopic-data-nmr-ir-ms-of-cinnamyl-isoferulate]

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